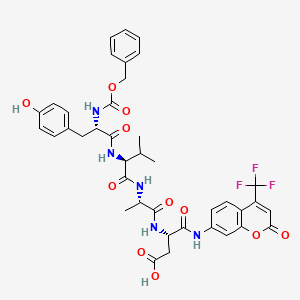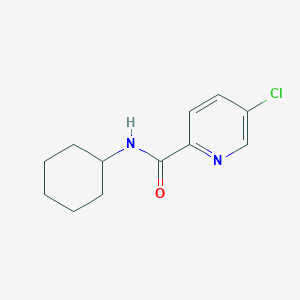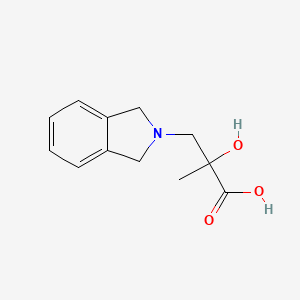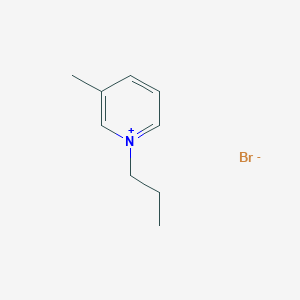
1-Propyl-3-methylpyridinium bromide; 99%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-3-methylpyridinium bromide (PPMB) is a quaternary ammonium salt that has been increasingly studied for its potential applications in the biomedical and pharmaceutical industries. It has been found to have a wide range of properties, from its ability to act as a surfactant to its potential use as a drug delivery system. PPMB is a safe, non-toxic, and non-volatile compound, making it a viable option for many applications.
科学研究应用
1-Propyl-3-methylpyridinium bromide; 99% has been studied for its potential applications in a variety of scientific fields. It has been used as a surfactant in the production of nanoparticles, which have potential applications in drug delivery, imaging, and diagnostics. Additionally, 1-Propyl-3-methylpyridinium bromide; 99% has been studied as a potential delivery system for gene therapy, as it can be used to transport nucleic acids into cells. It has also been used as a stabilizer for enzymes and proteins, as well as a stabilizer for liposomes. Finally, 1-Propyl-3-methylpyridinium bromide; 99% has been studied for its potential use in drug targeting, as it can be used to target specific tissues or organs.
作用机制
The mechanism of action of 1-Propyl-3-methylpyridinium bromide; 99% is not fully understood. It is believed that the positively charged quaternary ammonium group of 1-Propyl-3-methylpyridinium bromide; 99% interacts with the negatively charged cell membrane, allowing it to enter the cell. Once inside the cell, the molecule can interact with other molecules and proteins, resulting in a variety of effects.
Biochemical and Physiological Effects
1-Propyl-3-methylpyridinium bromide; 99% has been studied for its potential effects on a variety of biochemical and physiological processes. In vitro studies have shown that 1-Propyl-3-methylpyridinium bromide; 99% can inhibit the growth of certain bacteria and fungi, as well as reduce the inflammatory response in cells. Additionally, 1-Propyl-3-methylpyridinium bromide; 99% has been shown to reduce the toxicity of certain drugs, as well as increase the solubility of certain compounds. Finally, 1-Propyl-3-methylpyridinium bromide; 99% has been studied for its potential use in cancer therapy, as it has been found to reduce the growth of certain cancer cell lines.
实验室实验的优点和局限性
The advantages of using 1-Propyl-3-methylpyridinium bromide; 99% in laboratory experiments include its low cost, non-toxicity, and non-volatility. Additionally, 1-Propyl-3-methylpyridinium bromide; 99% can be easily synthesized and is stable in aqueous solutions. However, there are some limitations to using 1-Propyl-3-methylpyridinium bromide; 99% in laboratory experiments. For example, 1-Propyl-3-methylpyridinium bromide; 99% can be difficult to remove from aqueous solutions, which can affect the accuracy of results. Additionally, the effects of 1-Propyl-3-methylpyridinium bromide; 99% can vary depending on the concentration and the type of cells or organisms being studied.
未来方向
There are many potential future directions for the study of 1-Propyl-3-methylpyridinium bromide; 99%. These include further research into its potential applications in drug delivery, gene therapy, and cancer therapy. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Propyl-3-methylpyridinium bromide; 99% and its effects on biochemical and physiological processes. Finally, more research could be conducted to develop methods for more efficient synthesis of 1-Propyl-3-methylpyridinium bromide; 99% and for the removal of 1-Propyl-3-methylpyridinium bromide; 99% from aqueous solutions.
合成方法
1-Propyl-3-methylpyridinium bromide; 99% can be synthesized by reacting 1-propyl-3-methylpyridine with bromine in aqueous solution. The reaction is carried out at room temperature, and the product is isolated by precipitation with ethanol. The purity of the product can be determined by proton nuclear magnetic resonance (1H NMR) spectroscopy, which will show the presence of the desired compound.
属性
IUPAC Name |
3-methyl-1-propylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-5-9(2)8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIACCFPBDMPFAD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC(=C1)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

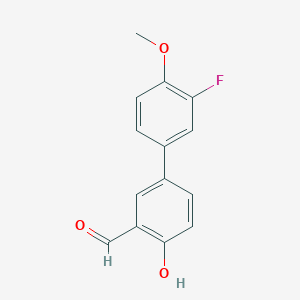

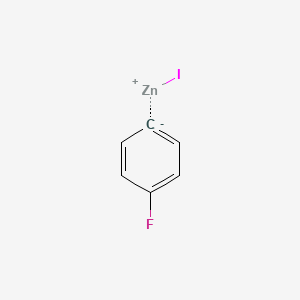
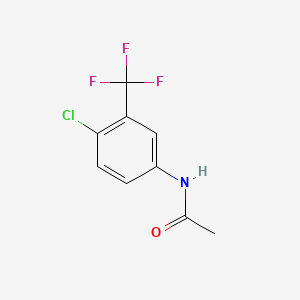
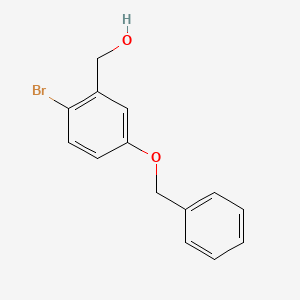
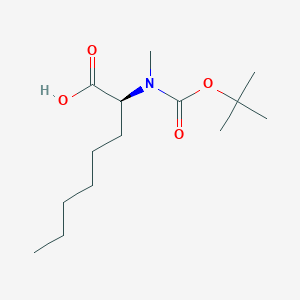
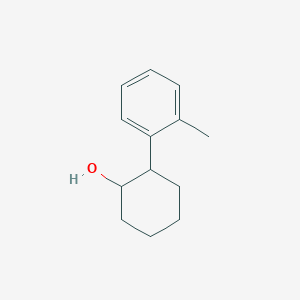
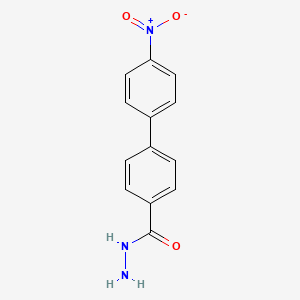
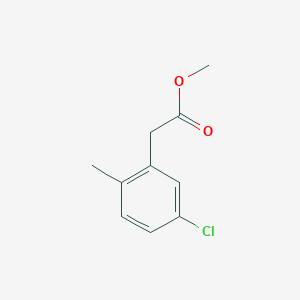
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)
